4-(Fluoromethyl)-3,3-dimethylpyrrolidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(fluoromethyl)-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN/c1-7(2)5-9-4-6(7)3-8/h6,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIOOAKNVWUJKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1CF)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Fluoromethyl)-3,3-dimethylpyrrolidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a five-membered pyrrolidine ring with a fluoromethyl substituent, which may enhance its lipophilicity and biological interactions. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.
The molecular formula for this compound is . The presence of the fluoromethyl group contributes to the compound's unique chemical reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can exhibit selective cytotoxicity against various cancer cell lines.
- Neuroprotective Effects : Some studies have demonstrated that compounds with similar structures can protect neuronal cells from apoptosis.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. The SAR studies reveal that:
- Substituent Variations : Changes in the fluoromethyl group or other substituents on the pyrrolidine ring can significantly affect its interaction with biological targets.
- Conformational Flexibility : The flexibility of the pyrrolidine ring allows for various spatial arrangements that can enhance binding affinity to target proteins.
Anticancer Activity
A study evaluated the anticancer properties of various pyrrolidine derivatives, including those structurally similar to this compound. The results indicated promising activity against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. For instance, a derivative showed an IC50 value of 15 µM against MCF-7 cells, suggesting moderate potency .
Neuroprotective Studies
In neuroprotection assays, compounds related to this compound demonstrated the ability to inhibit apoptotic markers in neuronal cell models. A study found that such compounds could significantly reduce caspase-3 activation in rodent models of neurodegeneration .
Enzyme Inhibition
Research has shown that pyrrolidine derivatives can selectively inhibit kinases involved in cancer progression. For example, a related compound exhibited nanomolar activity against specific kinases (CK1γ and CK1ε), indicating potential for targeted therapeutic applications .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Target/Cell Line |
|---|---|---|---|
| This compound | Anticancer | 15 | MCF-7 |
| Pyrrolidine Derivative A | Neuroprotective | 5 | Neuronal Cells |
| Pyrrolidine Derivative B | Enzyme Inhibition | 0.011 | CK1γ |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds structurally similar to 4-(Fluoromethyl)-3,3-dimethylpyrrolidine exhibit promising anticancer properties. For example, pyrrolidine derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. A study demonstrated that specific derivatives could effectively target cancer pathways, leading to reduced tumor growth in preclinical models .
Protein Kinase Inhibition
The compound has been investigated for its role as an inhibitor of protein tyrosine kinases, particularly Janus Kinase 3 (JAK3). JAK3 is involved in several autoimmune diseases and cancers, making it a valuable target for therapeutic intervention. The inhibition of JAK3 by pyrrolidine derivatives can potentially lead to treatments for conditions such as rheumatoid arthritis and lupus .
Design of Novel Agonists
Recent studies have focused on optimizing the structure of pyrrolidine derivatives to enhance their agonistic activity at various receptors. For instance, modifications to the 4-position of the pyrrolidine ring have shown significant effects on receptor binding affinity and selectivity. One study reported that specific configurations of pyrrolidine derivatives could act as potent agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and lipid regulation .
| Compound Configuration | Receptor Activity | EC50 (nM) |
|---|---|---|
| Cis-3R,4S | PPARα/γ | 5–90 |
| Trans-configuration | Reduced potency | >500 |
CXCR4 Chemokine Receptor Antagonists
A notable case study involved the synthesis of (S)-pyrrolidines as antagonists for the CXCR4 chemokine receptor, which is implicated in cancer metastasis. The synthesized compounds demonstrated high binding affinity and significant antimetastatic activity in vivo, indicating their potential as therapeutic agents against metastatic cancers .
In Vivo Efficacy
In vivo studies using murine models have shown that certain derivatives of this compound can effectively lower fasting glucose and triglyceride levels, suggesting their utility in treating metabolic disorders such as type 2 diabetes . These findings underscore the compound's versatility and therapeutic potential across various disease states.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
